molecular formula C7H11ClO B081787 2-Chloro-2-methylcyclohexanone CAS No. 10409-46-8

2-Chloro-2-methylcyclohexanone

Cat. No. B081787
CAS RN: 10409-46-8
M. Wt: 146.61 g/mol
InChI Key: IDRWHLQDVSLCBJ-UHFFFAOYSA-N
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Description

2-Chloro-2-methylcyclohexanone is a chemical compound with the molecular formula C7H11ClO and a molecular weight of 146.615 . It is an intermediate in the synthesis of a variety of pharmaceutical compounds .


Synthesis Analysis

The synthesis of 2-Chloro-2-methylcyclohexanone involves a reaction with 2-methylcyclohexanone and sulfuryl chloride in dry carbon tetrachloride . The reaction is slightly exothermic and is moderated by cooling the flask with a bath of water at room temperature . After the addition is complete, stirring is continued for 2 hours .


Molecular Structure Analysis

The molecular structure of 2-Chloro-2-methylcyclohexanone can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .

Scientific Research Applications

  • Synthesis and Catalytic Applications : 2-Chloro-2-methylcyclohexanone is used in the synthesis of other chemical compounds. For instance, it is a precursor for 2-methyl-2-cyclohexenone and is involved in reactions like elimination, dehydrohalogenation, and halogenation (Warnhoff, Martin, & Johnson, 2003).

  • Regioselective Preparation : The compound is instrumental in the regioselective preparation of vinyl chlorides from 2-methylcyclohexanone. This showcases its role in specific chemical transformations (Hudrlik & Kulkarni, 1985).

  • Synthesis of Various Derivatives : There is a study on the synthesis of various derivatives of 2-Chloro-2-methylcyclohexanone, including deuterated compounds, highlighting its versatility in creating structurally diverse molecules (Peters, Ottinger, Reisse, & Chiurdoglu, 2010).

  • Catalysis Research : Research into the reaction of 1-methylcyclohexene oxide over solid acids and bases involves 2-Chloro-2-methylcyclohexanone as a product, demonstrating its formation under specific catalytic conditions (Arata, Akutagawa, & Tanabe, 1975).

  • Biotransformation Studies : There are studies on the biotransformation of related compounds like 2-methylcyclohexanone by fungi, which can be relevant for understanding the biochemical pathways and transformations of 2-Chloro-2-methylcyclohexanone (Kawamoto, Utsukihara, Abe, Sato, Saito, Koshimura, Kato, & Horiuchi, 2008).

Safety And Hazards

When handling 2-Chloro-2-methylcyclohexanone, it’s important to wear personal protective equipment and ensure adequate ventilation . It’s harmful if swallowed, in contact with skin, or if inhaled . It’s also a flammable liquid and vapor .

properties

IUPAC Name

2-chloro-2-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c1-7(8)5-3-2-4-6(7)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRWHLQDVSLCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-methylcyclohexanone

CAS RN

10409-46-8
Record name Cyclohexanone, 2-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC409229
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

112 g of 2-methylcyclohexanone and 500 ml carbon tetrachloride are mixed in a three neck flask and 90 ml of thionyl chloride in 150 ml of carbon tetrachloride are added dropwise in the course of 60 minutes, under vigorous stirring while keeping the temperature at about 15° with a water bath. Stirring is maintained for a further 2 hours. The reaction medium is then washed three times with dilute hydrochloric acid, twice with a saturated solution of sodium bicarbonate and finally with a saturated solution of sodium chloride. The organic phase is separated, dried over sodium sulphate and the solvent is evaporated off under reduced pressure. The dry residue of 2-methyl-2-chlorocyclohexanone weighing about 180 g is purified by fractional distillation. The main fraction boils at 85°-90° (20 mm Hg); nD25 =1.4672.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-methylcyclohexanone
Reactant of Route 2
2-Chloro-2-methylcyclohexanone
Reactant of Route 3
2-Chloro-2-methylcyclohexanone
Reactant of Route 4
2-Chloro-2-methylcyclohexanone
Reactant of Route 5
Reactant of Route 5
2-Chloro-2-methylcyclohexanone
Reactant of Route 6
2-Chloro-2-methylcyclohexanone

Citations

For This Compound
82
Citations
EW Warnhoff, WS Johnson - Journal of the American Chemical …, 1953 - ACS Publications
… 2-chloro-2-methylcyclohexanone (V). This indeed proved to be the case, for on simply adding sulfuryl chloride to a solution of the … (1.00 mole) of 2-chloro-2-methylcyclohexanone was …
Number of citations: 30 pubs.acs.org
AJ Sisti, AC Vitale - The Journal of Organic Chemistry, 1972 - ACS Publications
… 2-Chloro-2-methylcyclohexanone was … prepared using 15 g (0.10 mol) of 2-chloro-2-methylcyclohexanone in 100 ml of anhydrous ether and 59.6 ml of 2.05 Mmethyllithium according to …
Number of citations: 33 pubs.acs.org
KL Williamson, RT Keller, GS Fonken… - The Journal of …, 1962 - ACS Publications
… The production of the 6-acetoxy compound from 2chloro-2-methylcyclohexanone constitutes another example of abnormal substitution in -halo ketones [cf., KL Williamsen and W. S. …
Number of citations: 18 pubs.acs.org
FM Laskovics - 1977 - search.proquest.com
… sulfuryl chloride gives 2-chloro-2-methylcyclohexanone whereas chlorination with chlorine … gives three of-chloroketones: 2-chloro-2-methylcyclohexanone and the cis and trans isomers …
Number of citations: 2 search.proquest.com
JS Sharley, G Gambacorta, AMC Pérez, EE Ferri… - Tetrahedron, 2022 - Elsevier
A new method for the oxidation of Hedione 1 to dehydrohedione 2, a high value intermediate in the flavour and fragrance industry, has developed based upon one pot α-chlorination-…
Number of citations: 2 www.sciencedirect.com
GA Olah, L Ohannesian, M Arvanaghi… - The Journal of Organic …, 1984 - ACS Publications
… In contrast, direct chlorinationof 2-methylcyclohexanone with S02C12 gives only 2-chloro-2-methylcyclohexanone. 16 The reaction works well even in the case of medium and large …
Number of citations: 38 pubs.acs.org
CN Renţea, I Necşoiu, M Renţes, A Ghenciulescu… - Tetrahedron, 1966 - Elsevier
Étard oxidation of n-propylbenzene yields a number of products among which benzaldehyde, methyl benzyl ketone, propiophenone, 1-chloro-1-phenylpropane, 1-phenylpropan-1-ol, 1-…
Number of citations: 2 www.sciencedirect.com
T Sakai, H Tabata, A Takeda - The Journal of Organic Chemistry, 1983 - ACS Publications
… Reaction of 2-chloro-2-methylcyclohexanone (1) with 4b afforded only the substitution products. The alkaline hydrolysis (2 N NaOH) of 8 followed by pyrolysis gave trans - (3- methylcy …
Number of citations: 13 pubs.acs.org
EW Warnhoff, DG Martin, WS Johnson - Organic Syntheses, 2003 - Wiley Online Library
Chloro‐2‐methylcyclohexanone and 2‐methyl‐2‐cyclohexenone product: 2‐methyl‐2‐cyclohexenone product: 2‐chloro‐2‐methylcyclohexanone byproduct: 2 …
Number of citations: 0 onlinelibrary.wiley.com
FM Laskovics, EM Schulman - Tetrahedron Letters, 1977 - Elsevier
… The reaction of the pyrrolidine enamine of 2-methylcyclohexanone with HCA gave three a-chloroketones: 2-chloro-2-methylcyclohexanone and the cis and trans isomers of 6-chloro- -P-…
Number of citations: 13 www.sciencedirect.com

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